molecular formula C10H9BrN4O2 B262577 5-bromo-1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole

5-bromo-1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole

Katalognummer B262577
Molekulargewicht: 297.11 g/mol
InChI-Schlüssel: LXESAZHMDVABGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

The mechanism of action of 5-bromo-1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole involves the inhibition of DNA synthesis. This compound targets the enzymes involved in DNA replication and prevents the formation of new DNA strands. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and disrupt insect and plant development.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-bromo-1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole in lab experiments include its high purity, easy synthesis method, and potential applications in various fields. However, the limitations of this compound include its toxicity and potential environmental impact.

Zukünftige Richtungen

There are several future directions for the study of 5-bromo-1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole. One potential direction is the development of new synthesis methods that are more environmentally friendly. Another direction is the study of the compound's potential applications in agriculture, such as its use as an herbicide or insecticide. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in cancer treatment.

Synthesemethoden

The synthesis method of 5-bromo-1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole involves the reaction of 4-methylbenzylamine with 5-bromo-3-nitro-1H-1,2,4-triazole in the presence of a catalyst. The reaction takes place under mild conditions and yields high purity products.

Wissenschaftliche Forschungsanwendungen

5-bromo-1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as an insecticide and herbicide.

Eigenschaften

Molekularformel

C10H9BrN4O2

Molekulargewicht

297.11 g/mol

IUPAC-Name

5-bromo-1-[(4-methylphenyl)methyl]-3-nitro-1,2,4-triazole

InChI

InChI=1S/C10H9BrN4O2/c1-7-2-4-8(5-3-7)6-14-9(11)12-10(13-14)15(16)17/h2-5H,6H2,1H3

InChI-Schlüssel

LXESAZHMDVABGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=NC(=N2)[N+](=O)[O-])Br

Kanonische SMILES

CC1=CC=C(C=C1)CN2C(=NC(=N2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.